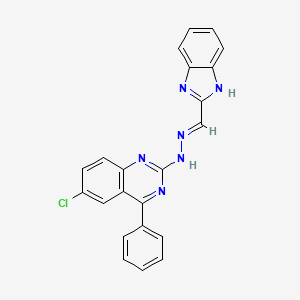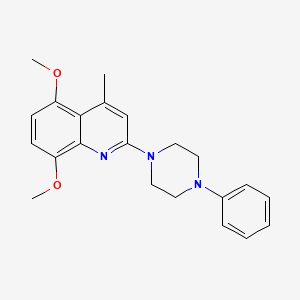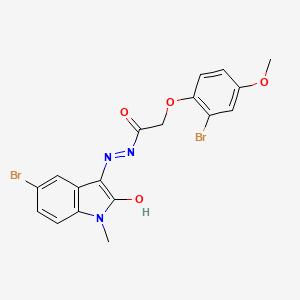![molecular formula C17H17N5O B5985801 6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one](/img/structure/B5985801.png)
6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one, also known as ADP, is a synthetic compound that has been extensively studied for its various biological properties. It is a member of the triazine family of compounds and has been found to have a wide range of applications in scientific research.
Mecanismo De Acción
6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one inhibits the activity of CDKs by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its substrate and thereby inhibits downstream signaling pathways. 6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one has also been found to inhibit other protein kinases such as glycogen synthase kinase 3 (GSK-3) and polo-like kinase 1 (Plk1).
Biochemical and Physiological Effects:
The inhibition of CDK activity by 6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one has also been found to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one in lab experiments is its high specificity for CDKs. This allows researchers to selectively target these kinases and study their function in various biological processes. However, 6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one can also have off-target effects on other protein kinases, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one and its biological properties. One area of interest is the development of more potent and selective inhibitors of CDKs. Another area of interest is the use of 6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one in combination with other drugs for the treatment of cancer. Additionally, the study of 6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one's effects on other biological processes such as neurodegeneration and inflammation is an area of active research.
Métodos De Síntesis
The synthesis of 6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one involves the reaction of 2,4-dimethylaniline with cyanuric chloride in the presence of a base such as triethylamine. This reaction leads to the formation of 6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one as a white crystalline solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
6-anilino-4-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2(1H)-one has been used extensively in scientific research due to its ability to inhibit protein kinases. It has been found to be particularly effective in inhibiting the activity of cyclin-dependent kinases (CDKs). This property has led to its use in the study of the cell cycle and cancer biology.
Propiedades
IUPAC Name |
6-anilino-4-(2,4-dimethylanilino)-1H-1,3,5-triazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-11-8-9-14(12(2)10-11)19-16-20-15(21-17(23)22-16)18-13-6-4-3-5-7-13/h3-10H,1-2H3,(H3,18,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROZVYYVWJUMRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=O)NC(=N2)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[(2-amino-2-oxoethyl)thio]-7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl]-2-(benzylthio)acetamide](/img/structure/B5985721.png)
![2-(1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-pyrrolidinyl)pyridine](/img/structure/B5985724.png)
![ethyl 5-(4-hydroxy-3-methoxybenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5985726.png)

![N-[5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5985737.png)
![2-amino-5-hydroxy-10-methyl-4-(4-nitrophenyl)-8-oxo-4H,8H-pyrano[2,3-f]chromene-3-carbonitrile](/img/structure/B5985745.png)
![(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)(5-fluoro-2-methoxyphenyl)methanone](/img/structure/B5985753.png)
![3-(1,3-benzodioxol-5-yl)-2-imino-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B5985762.png)
![1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-(4-methoxybenzyl)ethanamine](/img/structure/B5985767.png)

![5-(2-furyl)-N-[2-(methylthio)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5985793.png)
![N-(1-{1-[2-(2-furyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5985808.png)

![2-butyryl-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5985822.png)